
Spectroscopic and Structural Elucidation of
Odoriflavene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Odoriflavene
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Introduction

Odoriflavene is an isoflav-3-ene, a class of flavonoids, isolated from the heartwood of

Dalbergia odorifera.[1] This technical guide provides a detailed overview of the spectroscopic

data essential for its characterization, including Nuclear Magnetic Resonance (NMR), Infrared

(IR) spectroscopy, and Mass Spectrometry (MS). The methodologies behind these techniques

are also detailed to provide a comprehensive resource for researchers, scientists, and

professionals in drug development. While specific, experimentally-derived raw data for

Odoriflavene is not publicly available, this guide presents representative data and protocols for

the analysis of isoflavonoid compounds.

Data Presentation
The structural elucidation of novel compounds like Odoriflavene relies on the careful analysis

of various spectroscopic data. Below are tables summarizing the expected ¹H NMR, ¹³C NMR,

IR, and MS data for a representative isoflav-3-ene structure, based on known values for similar

flavonoid compounds.

Table 1: Representative ¹H NMR Spectroscopic Data for an Isoflav-3-ene Core Structure
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Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2 4.5 - 5.5 m -

H-4 6.5 - 7.0 d ~2.0

H-5 7.5 - 8.0 d ~8.5

H-6 6.8 - 7.2 dd ~8.5, 2.5

H-8 6.8 - 7.2 d ~2.5

Aromatic Protons (B-

ring)
6.8 - 7.5 m -

Methoxy Protons (-

OCH₃)
3.8 - 4.0 s -

Hydroxyl Protons (-

OH)
9.0 - 13.0 s (broad) -

Table 2: Representative ¹³C NMR Spectroscopic Data for an Isoflav-3-ene Core Structure
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Carbon Chemical Shift (δ, ppm)

C-2 65 - 75

C-3 120 - 130

C-4 125 - 135

C-4a 115 - 125

C-5 125 - 130

C-6 110 - 120

C-7 155 - 165

C-8 95 - 105

C-8a 150 - 160

C-1' 110 - 120

C-2' 155 - 165

C-3' 100 - 110

C-4' 155 - 165

C-5' 105 - 115

C-6' 130 - 140

Methoxy Carbons (-OCH₃) 55 - 65

Table 3: Representative Infrared (IR) Spectroscopy Data for an Isoflavonoid
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Functional Group Absorption Range (cm⁻¹) Intensity

O-H (phenolic) 3200 - 3600 Strong, broad

C-H (aromatic) 3000 - 3100 Medium to weak

C-H (aliphatic) 2850 - 3000 Medium

C=C (aromatic) 1500 - 1600 Medium to strong

C-O (aryl ether) 1200 - 1300 Strong

C-O (alcohol) 1000 - 1200 Strong

Table 4: Representative Mass Spectrometry (MS) Fragmentation Data for an Isoflavonoid

m/z Value Interpretation

[M]+• Molecular ion

[M-H]⁻ Deprotonated molecule

[M-CH₃]+• Loss of a methyl radical (from methoxy group)

[M-H₂O]+• Loss of water

[M-CO]+• Loss of carbon monoxide

RDA fragments Retro-Diels-Alder fragmentation of the C-ring

Experimental Protocols
The acquisition of high-quality spectroscopic data is fundamental for accurate structure

elucidation. The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is typically used.

Sample Preparation:
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A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃,

DMSO-d₆, or Methanol-d₄). The choice of solvent is critical to avoid obscuring signals from

the analyte.

Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing

(δ = 0.00 ppm).

¹H NMR Spectroscopy:

Pulse Program: A standard single-pulse experiment is used.

Acquisition Parameters:

Spectral Width: Typically 0-15 ppm.

Acquisition Time: 2-4 seconds.

Relaxation Delay: 1-5 seconds.

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy:

Pulse Program: A proton-decoupled pulse program is used to simplify the spectrum to single

lines for each unique carbon atom.

Acquisition Parameters:

Spectral Width: Typically 0-220 ppm.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low

natural abundance of ¹³C.
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2D NMR Experiments (COSY, HSQC, HMBC): These experiments are crucial for establishing

connectivity between protons and carbons. Standard pulse programs and parameters provided

by the spectrometer manufacturer are generally used.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

Sample Preparation:

Solid Samples: The compound can be analyzed as a KBr (potassium bromide) pellet. A small

amount of the sample is ground with dry KBr and pressed into a thin, transparent disk.

Liquid/Solution Samples: The sample can be analyzed as a thin film between two salt (NaCl

or KBr) plates.

Data Acquisition:

A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded.

The sample is then placed in the beam path, and the sample spectrum is recorded.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Spectral Range: Typically 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, which

aids in confirming the molecular formula and structural features.

Instrumentation: A variety of mass spectrometers can be used, including Quadrupole, Time-of-

Flight (TOF), or Orbitrap analyzers, often coupled with a liquid chromatography (LC) system

(LC-MS).

Sample Preparation:
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The purified compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a

low concentration (e.g., 1-10 µg/mL).

The solution is then introduced into the mass spectrometer's ion source.

Data Acquisition (using Electrospray Ionization - ESI):

Ionization Mode: Both positive and negative ion modes are typically used to obtain

comprehensive information. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are often observed,

while in negative mode, [M-H]⁻ is common.

Mass Range: A scan range appropriate for the expected molecular weight is set (e.g., m/z

100-1000).

Tandem MS (MS/MS): To obtain structural information, the molecular ion is selected and

fragmented by collision-induced dissociation (CID). The resulting fragment ions provide

valuable clues about the molecule's structure.

Mandatory Visualization
Experimental Workflow
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like Odoriflavene.
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Extraction & Isolation

Spectroscopic Analysis

Structure Elucidation
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Crude Extract

Chromatographic Fractionation (e.g., Column Chromatography)
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NMR Spectroscopy (¹H, ¹³C, 2D) IR Spectroscopy Mass Spectrometry

Data Analysis & Interpretation

Proposed Structure
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Caption: Workflow for Natural Product Isolation and Characterization.
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Signaling Pathway
Flavonoids are known to modulate various cellular signaling pathways. The diagram below

illustrates a simplified representation of how a flavonoid might inhibit an inflammatory pathway,

a known activity for many such compounds.

Inflammatory Stimulus (e.g., LPS)

Toll-like Receptor 4 (TLR4)

NF-κB Signaling Cascade

Odoriflavene

Inhibition

NF-κB Activation

Pro-inflammatory Gene Expression (e.g., COX-2, iNOS)

Inflammatory Response

Click to download full resolution via product page

Caption: Inhibition of NF-κB Inflammatory Pathway by a Flavonoid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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